molecular formula C19H14ClN3O4 B11374652 Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11374652
M. Wt: 383.8 g/mol
InChI Key: SECGTWJEFWVFAP-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a pyridazine ring, a chlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its unique chemical properties may make it useful in the development of new materials, such as polymers or coatings.

    Biological Research: The compound could be used to study the effects of pyridazine derivatives on biological systems.

Mechanism of Action

The mechanism of action for Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to similar compounds with triazole rings. This uniqueness could translate to different biological activities and applications.

Properties

Molecular Formula

C19H14ClN3O4

Molecular Weight

383.8 g/mol

IUPAC Name

methyl 2-[[1-(4-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C19H14ClN3O4/c1-27-19(26)14-4-2-3-5-15(14)21-18(25)17-16(24)10-11-23(22-17)13-8-6-12(20)7-9-13/h2-11H,1H3,(H,21,25)

InChI Key

SECGTWJEFWVFAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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